molecular formula C21H20N2O5 B10994293 7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Cat. No.: B10994293
M. Wt: 380.4 g/mol
InChI Key: ZIOVESNLTUXFPU-UHFFFAOYSA-N
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Description

7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a dimethoxyphenyl group, which can enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate then undergoes cyclization and further functionalization to yield the desired compound. The reaction conditions often involve the use of catalysts, such as zinc ferrite nanocatalysts, to enhance the yield and efficiency of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can improve the scalability and cost-effectiveness of the production process. Additionally, green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to improve reaction efficiency .

Major Products

The major products formed from these reactions are often quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is unique due to its quinazolinone core, which imparts distinct biological activities and chemical reactivity. The presence of the dimethoxyphenyl group further enhances its properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

InChI

InChI=1S/C21H20N2O5/c1-26-18-8-5-13(10-19(18)27-2)17(24)12-28-14-6-7-16-15(11-14)21(25)23-9-3-4-20(23)22-16/h5-8,10-11H,3-4,9,12H2,1-2H3

InChI Key

ZIOVESNLTUXFPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)COC2=CC3=C(C=C2)N=C4CCCN4C3=O)OC

Origin of Product

United States

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